molecular formula C22H22N2O5 B2590977 benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate CAS No. 1705969-67-0

benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate

Cat. No.: B2590977
CAS No.: 1705969-67-0
M. Wt: 394.427
InChI Key: XZIJDKLMTMOCTG-UHFFFAOYSA-N
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Description

This compound features a spiro[2-benzofuran-1,4'-piperidine] core fused with a carbamate-protected ethyl-oxo group. The benzyl carbamate moiety serves as an amine-protecting group, a strategy highlighted in pharmaceutical synthesis for its stability under acidic conditions and ease of removal via hydrogenolysis .

Properties

IUPAC Name

benzyl N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-19(14-23-21(27)28-15-16-6-2-1-3-7-16)24-12-10-22(11-13-24)18-9-5-4-8-17(18)20(26)29-22/h1-9H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIJDKLMTMOCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate typically involves multiple steps. One common method is the Claisen–Schmidt condensation reaction, which is used to form the spirocyclic structure. This reaction is carried out under basic or neutral conditions to achieve a high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Spirocyclic Core Analogues

The spiro[2-benzofuran-1,4'-piperidine] scaffold is shared with N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide (BF38451, CAS 1797022-44-6) . Key differences include:

  • Substituents : BF38451 replaces the carbamate-ethyl group with a diphenylmethyl-carboxamide, increasing lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound).
  • Synthetic Utility : The target compound’s benzyl carbamate allows modular functionalization, whereas BF38451’s carboxamide may limit further derivatization .
Compound Core Structure Substituent Molecular Weight CAS Number
Target Compound Spiro[2-benzofuran-1,4'-piperidine] Benzyl carbamate-ethyl-oxo ~400.4 Not available
BF38451 Spiro[2-benzofuran-1,4'-piperidine] Diphenylmethyl-carboxamide 412.48 1797022-44-6

Carbamate-Protected Piperidine Derivatives

Piperidine derivatives with alternate carbamate protecting groups demonstrate divergent reactivity and stability:

  • tert-Butyl Carbamate (Boc): Compounds like tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS 882033-93-4) exhibit superior stability under basic conditions but require harsh acids (e.g., TFA) for deprotection, unlike the benzyl group’s hydrogenolysis .
  • Benzyl Carbamate : The target compound’s benzyl group enables milder deprotection, advantageous in late-stage functionalization of sensitive intermediates .
Protecting Group Example Compound Deprotection Method Stability Profile
Benzyl Carbamate Target Compound Hydrogenolysis (H₂/Pd-C) Stable in acids
tert-Butyl Carbamate CAS 882033-93-4 Acidolysis (TFA/HCl) Stable in bases

Biological Activity

Chemical Structure and Properties

The chemical structure of benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

This molecular formula indicates that the compound consists of 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The presence of a spiro-benzofuran moiety suggests potential interactions with biological targets.

Research indicates that compounds with similar structural features may exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds containing benzofuran structures have been associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : The presence of piperidine rings in related compounds has shown potential antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Pharmacological Effects

1. Anticancer Activity

Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar scaffolds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), exhibiting IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Benzyl Carbamate DerivativeMCF-715
Benzyl Carbamate DerivativeHeLa10

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

A notable case study involved the synthesis and evaluation of a series of carbamate derivatives based on the benzofuran structure. The study highlighted the importance of substituents on the benzene ring in modulating biological activity. The results indicated that specific modifications could enhance both anticancer and antimicrobial properties.

Q & A

Q. What are the common synthetic routes for benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate, and how are intermediates characterized?

The synthesis typically involves constructing the spiro[2-benzofuran-1,4'-piperidine] core followed by introducing the carbamate group. Key steps include:

  • Spirocyclic core formation : Cyclization reactions under controlled conditions (e.g., acid catalysis or thermal activation).
  • Carbamate introduction : Reaction of the amine intermediate with benzyl chloroformate in the presence of a base like triethylamine .
  • Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and purity .

Q. Which analytical techniques are critical for verifying the compound’s structural identity and purity?

  • NMR spectroscopy : 1H and 13C NMR confirm the spirocyclic framework and carbamate group positioning. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching the expected mass).
  • X-ray crystallography : SHELX software (e.g., SHELXL) can resolve ambiguities in spirocyclic geometry .

Q. What safety precautions are required when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous spirocyclic carbamates require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for the spirocyclic intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates and selectivity for spirocyclization .
  • Catalyst screening : Lewis acids like ZnCl2 may stabilize transition states during ring formation.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions .

Q. What strategies mitigate conflicting spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-reference NMR, MS, and X-ray data. For example, discrepancies in carbonyl group positions (2-oxo vs. 3-oxo) can be resolved via crystallography .
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts to validate experimental observations .

Q. How does the benzyl carbamate group influence the compound’s reactivity in downstream modifications?

  • Protecting group stability : The benzyl group is stable under acidic/basic conditions but removable via hydrogenolysis (H2/Pd-C), enabling further functionalization at the amine site .
  • Steric effects : The bulky benzyl group may hinder nucleophilic attacks on the carbamate, requiring tailored reaction conditions (e.g., elevated temperatures) .

Q. What computational tools are effective for predicting biological target interactions?

  • Molecular docking : Software like AutoDock Vina models binding affinities with enzymes (e.g., acetylcholinesterase) based on the spirocyclic scaffold’s geometry .
  • Pharmacophore mapping : Identifies critical interaction sites (e.g., hydrogen bonding via the carbamate oxygen) .

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